Famotidine-d4 is classified under the category of pharmaceutical compounds known as histamine H2 receptor antagonists. It is synthesized for research purposes and is often utilized in studies involving drug metabolism and pharmacokinetics. The compound is available from various chemical suppliers and is primarily used in laboratory settings for analytical purposes.
The synthesis of Famotidine-d4 involves several key steps:
The molecular structure of Famotidine-d4 retains the core features of famotidine but includes deuterium atoms at specific positions. The chemical formula for Famotidine-d4 can be represented as with four hydrogen atoms replaced by deuterium, resulting in a molecular weight that reflects these substitutions.
Famotidine-d4 can participate in various chemical reactions similar to its parent compound:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Famotidine-d4 functions by competitively blocking histamine H2 receptors located on gastric parietal cells. This inhibition results in a decrease in gastric acid secretion. The mechanism involves:
Pharmacokinetics indicate that famotidine has an oral bioavailability ranging from 40% to 45%, which may be similarly reflected in its deuterated form.
Famotidine-d4 exhibits physical and chemical properties analogous to those of famotidine but with variations due to isotopic labeling:
Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly employed to characterize its properties.
Famotidine-d4 serves several important roles in scientific research:
Famotidine-d4 is a selectively deuterated isotopologue of the histamine H₂-receptor antagonist famotidine (3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide). This stable isotope-labeled compound incorporates four deuterium atoms (²H or D) at specific molecular positions, resulting in the molecular formula C₈H₁₁D₄N₇O₂S₃ and a molecular weight of 341.47 g/mol [3] [9]. The deuteration occurs exclusively on the propanimidamide moiety's methylene groups (–CH₂– replaced by –CD₂–), as confirmed by the SMILES notation: NS(/N=C(N)/C([²H])([²H])C([²H])([²H])SCC₁=CSC(/N=C(N)/N)=N₁)(=O)=O [9]. This selective labeling preserves the molecule's stereoelectronic properties while creating a distinct mass difference essential for analytical differentiation.
The isotopic purity typically exceeds 95% (HPLC), with the major species exhibiting uniform D₄ labeling [9]. The CAS registry number 2707433-64-3 uniquely identifies this deuterated configuration [3] [4]. Unlike random deuteration, this site-specific labeling minimizes structural perturbations, maintaining the compound's biochemical recognition properties while introducing a 4 Da mass shift crucial for mass spectrometric detection [3] [9].
Table 1: Isotopic Labeling Profile of Famotidine-d4
Characteristic | Specification |
---|---|
Molecular Formula | C₈H₁₁D₄N₇O₂S₃ |
Molecular Weight | 341.47 g/mol |
Deuteration Position | Propanimidamide methylene groups |
Isotopic Purity | >95% (HPLC) |
CAS Registry Number | 2707433-64-3 |
Unlabeled Famotidine CAS | 76824-35-6 |
Comparative analysis reveals that deuteration induces minimal structural alterations while creating measurable physicochemical differences. Non-deuterated famotidine (C₈H₁₅N₇O₂S₃; MW 337.45 g/mol) shares identical covalent bonding patterns and stereochemistry with Famotidine-d4, but exhibits distinct vibrational and mass spectral properties due to isotopic effects [7] [10]. The carbon-deuterium (C–D) bond is shorter and stronger than the carbon-hydrogen (C–H) bond (approximately 0.005 Å shorter with 1-2 kcal/mol greater bond dissociation energy), leading to altered vibrational frequencies detectable via IR and Raman spectroscopy [6].
Despite these subtle differences, both compounds exhibit identical chromatographic behavior under reversed-phase HPLC conditions and share solubility characteristics: both are very slightly soluble in water, slightly soluble in methanol, and practically insoluble in ethanol [7] [10]. The deuterated form's primary advantage lies in its +4 Da mass shift, which enables its use as an internal standard in mass spectrometry without chromatographic separation from the protiated analog [4] [9].
Table 2: Comparative Properties of Famotidine and Famotidine-d4
Property | Famotidine | Famotidine-d4 |
---|---|---|
Molecular Formula | C₈H₁₅N₇O₂S₃ | C₈H₁₁D₄N₇O₂S₃ |
Molecular Weight | 337.45 g/mol | 341.47 g/mol |
CAS Registry Number | 76824-35-6 | 2707433-64-3 |
Solubility in Water | Very slight | Very slight |
Therapeutic Activity | Histamine H₂ antagonist | Analytically inert |
Primary Application | Active pharmaceutical ingredient | Mass spectrometry internal standard |
Mass Spectrometry: Famotidine-d4 exhibits a characteristic [M+H]⁺ ion at m/z 342.47 compared to m/z 338.45 for non-deuterated famotidine, confirming the +4 Da shift [3]. Tandem MS analysis shows identical fragmentation patterns with mass differences in deuterated fragments: the thiazole-methylsulfanylpropionimidamide fragment appears 4 Da higher (m/z 170→174), confirming deuteration localization on the propanimidamide moiety [5] [9]. This predictable fragmentation enables unambiguous identification in complex matrices.
Nuclear Magnetic Resonance: ¹H NMR spectra display significant signal attenuation at 2.8-3.1 ppm corresponding to the –CH₂– protons replaced by deuterium. Concomitantly, ¹³C NMR reveals characteristic triplet signals at approximately 35-40 ppm due to deuterium-carbon coupling (²JCD ≈ 25 Hz), directly confirming deuteration at the methylene positions [9]. The absence of signal splitting in the guanidinothiazole region (6.8-7.5 ppm) confirms site-specific deuteration rather than random labeling.
Fourier Transform Infrared Spectroscopy: FTIR analysis shows C–D stretching vibrations at 2050-2250 cm⁻¹, absent in protiated famotidine. Additionally, deuteration shifts the C–H bending modes from 1450 cm⁻¹ to 1080 cm⁻¹ due to altered vibrational coupling [6]. Simultaneous DSC-FTIR microspectroscopy provides thermal stability data correlated with real-time structural changes, confirming molecular integrity up to 150°C [6].
Famotidine-d4 shares similar bulk properties with its non-deuterated counterpart but exhibits distinct stability profiles. Both compounds show pH-dependent solubility, with maximum solubility observed at pH 5.0–5.6 [7]. Thermal analysis via DSC reveals a melting point depression of 0.5-1.0°C for Famotidine-d4 compared to famotidine (163-164°C vs. 164-165°C), consistent with isotopic mass effects on lattice energy [6] [9].
Stability studies indicate that Famotidine-d4 requires protection from light and storage at ≤4°C in airtight containers to maintain isotopic integrity [7] [9]. Under accelerated degradation conditions (40°C/75% RH for 3 months), the deuterated form shows equivalent chemical stability but reduced photodegradation rates due to the kinetic isotope effect (KIE), where C–D bond cleavage requires approximately 5-7 times more energy than C–H bond cleavage [6]. This enhanced photostability is particularly advantageous for analytical applications involving extended sample processing.
The compound remains stable across pH 2.5–7.4 for 24 hours but undergoes hydrolytic degradation under strongly acidic (pH <2) or alkaline conditions (pH >8), with degradation patterns identical to non-deuterated famotidine [7]. The kinetic isotope effect also manifests in oxidative stability, where deuterated samples exhibit 20-30% slower oxidation rates when exposed to peroxide radicals [6].
Table 3: Stability Profile of Famotidine-d4 Under Varied Conditions
Condition | Stability Observation | Mechanistic Rationale |
---|---|---|
Thermal Stress (150°C) | Decomposition >160°C | Thermal degradation |
Photolytic Exposure | 30% reduced degradation vs. non-deuterated form | Kinetic isotope effect (C-D bond strength) |
Acidic Hydrolysis (pH 1.2) | Complete degradation in 8 hours | Hydrolysis of guanidine moiety |
Oxidative Stress (0.1% H₂O₂) | 25% slower degradation vs. non-deuterated | KIE in radical abstraction |
Humidity (75% RH, 40°C) | Equivalent stability to non-deuterated form | Non-hydrolytic decomposition pathway |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: